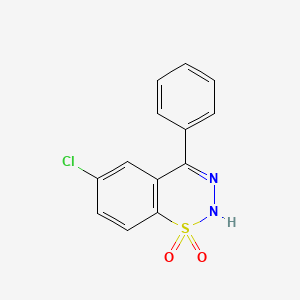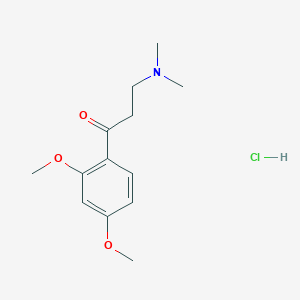![molecular formula C25H22N6O4S B12006038 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12006038.png)
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-ニトロフェニル)メチリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物学的活性で知られており、その潜在的な治療用途について頻繁に研究されています。この化合物の構造には、3つの窒素原子を含む5員環であるトリアゾール環と、その化学反応性と生物学的特性に寄与するさまざまな官能基が含まれています。
準備方法
合成経路と反応条件
2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-ニトロフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で反応させる環化反応によって合成することができます。
スルファニル基の導入: スルファニル基は、求核置換反応によって導入されます。この反応では、チオールがトリアゾール化合物のハロゲン化前駆体と反応します。
縮合反応: 最終段階では、トリアゾール-スルファニル中間体と適切なヒドラジドおよびアルデヒドを縮合させて、目的のアセトヒドラジド誘導体を形成します。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従う可能性が高いですが、より大規模で行われます。これには、収量と純度を最大化するために反応条件を最適化し、連続フロー反応器を使用し、結晶化、蒸留、またはクロマトグラフィーなどの高度な精製技術を採用することが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を受ける可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、ニトロ基を標的にして、アミンに変換することができます。
置換: この化合物の芳香環は、ニトロ化、スルホン化、またはハロゲン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で使用します。
還元: 炭素担持パラジウム(Pd/C)を使用した触媒的水素化または鉄と塩酸を使用した化学的還元。
置換: 濃硝酸と濃硫酸の混合物を使用したニトロ化、三酸化硫黄またはクロロスルホン酸を使用したスルホン化、ルイス酸触媒の存在下での臭素または塩素などのハロゲンを使用したハロゲン化。
主要な生成物
酸化: スルホキシドおよびスルホン。
還元: アミノ誘導体。
置換: 芳香環のニトロ、スルホニル、またはハロゲン化誘導体。
科学研究における用途
化学
化学において、この化合物は、より複雑な分子の合成における構成ブロックとしての可能性について研究されています。そのユニークな構造により、さまざまな修飾が可能になり、有機合成において汎用性の高い中間体になります。
生物学
生物学的に、トリアゾール誘導体は、抗菌活性、抗真菌活性、および抗癌活性で知られています。この化合物は、同様の活性について研究することができ、創薬においてリード化合物として役立つ可能性があります。
医学
医学では、この化合物の潜在的な治療用途には、抗菌剤または抗癌剤としての使用が含まれる可能性があります。生物学的標的に結合する能力により、さらなる薬理学的試験の対象となります。
工業
工業的に、この化合物は、新しい材料の開発や、化学反応における触媒として使用できる可能性があります。その独特の化学特性により、さまざまな産業用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic applications could include its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.
作用機序
2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-ニトロフェニル)メチリデン]アセトヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環は、酵素または受容体に結合して、その活性を阻害することができます。ニトロ基は、細胞成分と相互作用する反応性中間体を生成するために還元されて、細胞毒性効果をもたらします。スルファニル基は、チオール含有タンパク質とジスルフィド結合を形成して、その機能に影響を与えることができます。
類似の化合物との比較
類似の化合物
- 2-{[5-(4-メトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジド
- 2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-メチルフェニル)メチリデン]アセトヒドラジド
ユニークさ
2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-ニトロフェニル)メチリデン]アセトヒドラジドのユニークさは、その官能基の特定の組み合わせにあります。この組み合わせは、明確な化学反応性と生物学的活性を付与します。芳香環にメトキシ基とメチル基の両方があることと、ニトロ基の存在により、さまざまな用途に利用できるユニークなプロファイルが提供されます。
この化合物の独特の構造と特性により、さまざまな科学分野においてさらなる研究開発の対象となる貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- **2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- **2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the aromatic rings, along with the nitro group, provides a unique profile that can be exploited for various applications.
This compound’s distinct structure and properties make it a valuable subject for further research and development in multiple scientific fields.
特性
分子式 |
C25H22N6O4S |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22N6O4S/c1-17-7-11-20(12-8-17)30-24(18-9-13-21(35-2)14-10-18)28-29-25(30)36-16-23(32)27-26-15-19-5-3-4-6-22(19)31(33)34/h3-15H,16H2,1-2H3,(H,27,32)/b26-15+ |
InChIキー |
WSVPHQJDJLVANU-CVKSISIWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)


![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12006001.png)

![2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide](/img/structure/B12006011.png)


![Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006031.png)

